molecular formula C22H22N4O5S2 B2740934 (Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 615279-72-6

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2740934
CAS RN: 615279-72-6
M. Wt: 486.56
InChI Key: YEZSWGQSASCZFF-BOPFTXTBSA-N
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Description

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H22N4O5S2 and its molecular weight is 486.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research into compounds with a core structure similar to "(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one" focuses on synthesizing novel heterocyclic systems. These include thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines, derived through reactions with alkyl mono- and di-halides, showcasing a method to construct complex molecules with potential biological activities. The structural confirmation of these compounds utilizes a broad spectrum of physico-chemical methods, emphasizing their innovative chemical frameworks (Sirakanyan et al., 2015).

Antimicrobial and Anticancer Activities

Several studies have demonstrated the antimicrobial and anticancer potential of thiazolidinone derivatives. For instance, novel thioxothiazolidin-4-one derivatives have shown significant antiproliferative activity against human leukemia cells, indicating their promise as anticancer agents. The structural modifications at the C-terminal of these derivatives play a crucial role in their biological activities, suggesting the importance of fine-tuning molecular structures for enhanced therapeutic effects (Chandrappa et al., 2009). Furthermore, thiazolidione derivatives have been identified as novel antibiofilm agents, with certain compounds displaying potent inhibitory effects on biofilm formation by Staphylococcus epidermidis, alongside significant antibacterial properties (Pan et al., 2011).

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of thiazolopyrimidine derivatives have been thoroughly investigated, revealing that specific derivatives exhibit notable activities in these areas. The para-substituted derivatives, in particular, have demonstrated significant antinociceptive and anti-inflammatory activities, making them potential candidates for the development of new therapeutic agents in pain and inflammation management (Selvam et al., 2012).

properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-14-4-5-18-24-19(23-6-9-30-10-7-27)16(20(28)25(18)12-14)11-17-21(29)26(22(32)33-17)13-15-3-2-8-31-15/h2-5,8,11-12,23,27H,6-7,9-10,13H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZSWGQSASCZFF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

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